ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused pyridine core, a butyl substituent, and a pyridine-4-carbonylimino functional group. Its structure is characterized by a 14-membered tricyclic system with nitrogen atoms at positions 1, 7, and 9, an oxo group at position 2, and an ethyl carboxylate ester at position 3.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H23N5O4/c1-3-5-13-29-20-17(23(31)28-14-7-6-8-19(28)26-20)15-18(24(32)33-4-2)21(29)27-22(30)16-9-11-25-12-10-16/h6-12,14-15H,3-5,13H2,1-2H3 |
InChI Key |
ABFXQTSBKMRZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=NC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The tricyclic system can be constructed via a tandem cyclization-condensation sequence. A reported approach for benzothiazole derivatives involves:
-
Alkylation of Aniline Derivatives : For example, treatment of 2-aminopyridine with butyl bromide under basic conditions to install the butyl group.
-
Cyclization with Heterocyclization Agents : Potassium thiocyanate or thionyl chloride facilitates ring closure, as demonstrated in STING agonist syntheses.
Example Protocol (adapted from):
-
Step 1 : React 2-amino-4-chloropyridine with butyl bromide in DMF/K2CO3 at 80°C for 12 hours to yield N-butyl-2-amino-4-chloropyridine.
-
Step 2 : Treat with thionyl chloride (SOCl2) at reflux to form the imidazopyridine intermediate.
-
Step 3 : Cyclize using KSCN in DMF at 120°C to generate the tricyclic core.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 92 |
| 2 | 65 | 88 |
| 3 | 43 | 85 |
Introduction of the Pyridine-4-Carbonylimino Group
Condensation Reactions
The pyridine-4-carbonylimino moiety is introduced via Schiff base formation. A method from palbociclib syntheses employs:
-
Activation of Pyridine-4-Carboxylic Acid : Conversion to the acyl chloride using oxalyl chloride.
-
Condensation with Amine Intermediates : React with the tricyclic core’s primary amine under inert conditions.
Optimization Insight :
-
Solvent : THF > DCM due to better solubility of intermediates.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency (yield increase from 52% to 79%).
Final Esterification and Functionalization
Ethyl Ester Installation
The ethyl carboxylate group is typically introduced early or late in the synthesis. Late-stage esterification avoids side reactions during cyclization:
-
Carboxylic Acid Activation : Use EDCl/HOBt in DMF.
-
Ethanol Quench : React with ethanol to form the ethyl ester.
Critical Parameter :
Alternative Routes and Comparative Analysis
One-Pot Multicomponent Approaches
Recent advances in tricyclic syntheses suggest feasibility of one-pot methods combining cyclization and imine formation. For example, a palladium-catalyzed domino reaction could simultaneously assemble the core and introduce substituents.
Advantages :
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The tricyclic system’s regiochemistry is sensitive to reaction conditions. Computational modeling (DFT) predicts favorable transition states for the observed regioisomer, guiding solvent and catalyst selection.
Protecting Group Management
Tert-butyl and Boc groups are employed to shield reactive sites during synthesis. For instance, Boc protection of secondary amines prevents unwanted acylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique tricyclic architecture and functional groups can be compared to analogs in the following categories:
Tricyclic Pyridine/Pyrimidine Carboxylates
Key Findings :
- Butyl vs.
Functional Group Impact on Reactivity
- Pyridine-4-carbonylimino vs. Furan-2-carbonylimino: Replacement of pyridine with furan (as in 846589-37-5) reduces aromatic nitrogen content, diminishing coordination capacity with metal ions or biomolecular targets .
- Ethyl carboxylate ester : A common feature in analogs (e.g., compounds in and ), this group enhances solubility in organic solvents and serves as a synthetic handle for further derivatization .
Crystallographic and Conformational Analysis
- Ring puckering: The tricyclic core likely adopts a non-planar conformation due to steric strain, analogous to spirocyclic systems in . Cremer-Pople puckering parameters (e.g., amplitude $ q $) could quantify this distortion .
- Intermolecular interactions: The pyridine-4-carbonylimino group may form N–H···O or C–H···π interactions, similar to hydrogen-bonding patterns observed in ’s thiazolopyrimidine derivatives .
Biological Activity
Ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activity that warrants detailed exploration. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a pyridine ring and a carbonyl group suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and triazole have been shown to inhibit the growth of various bacterial strains. The specific compound may possess similar activities due to its structural characteristics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | E. coli | 32 µg/mL |
| Triazole Compound B | S. aureus | 16 µg/mL |
| Ethyl 7-butyl Compound | Unknown | TBD |
Anticancer Activity
Studies have suggested that compounds containing triazole and pyridine rings may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of cell cycle proteins.
Case Study:
In vitro studies on similar compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings imply that ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca could similarly affect cancer cell proliferation.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be hypothesized based on the known activities of related tricyclic compounds. Inflammation-related pathways such as NF-kB signaling may be targets for modulation.
Mechanistic Insights
The biological activity is likely mediated through specific interactions with biomolecular targets:
- Enzyme Inhibition: The carbonyl group may facilitate binding to active sites of enzymes involved in metabolic pathways.
- Receptor Interaction: The pyridine moiety could interact with neurotransmitter receptors or other signaling pathways.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binding to active sites of enzymes |
| Receptor Modulation | Interacting with neurotransmitter receptors |
| Apoptosis Induction | Triggering programmed cell death in cancer cells |
Q & A
Q. Advanced Research Focus
- Frontier Molecular Orbital (FMO) Analysis: Identifies nucleophilic/electrophilic sites (e.g., HOMO localization on the pyridine ring) .
- Molecular Dynamics (MD): Simulates solvent effects on transition states (e.g., DMSO stabilizing carbocation intermediates) .
- Machine Learning: Train models on existing triazatricyclic reaction datasets to predict optimal conditions for C–H functionalization .
How should contradictory data between theoretical and experimental spectra be resolved?
Q. Advanced Research Focus
- Cross-Validation: Compare experimental NMR shifts with computed values (GIAO-DFT at B3LYP/6-311+G(d,p)) to identify conformational discrepancies .
- Dynamic Effects: Account for solvent-induced shifts (e.g., chloroform vs. D2O) using COSMO-RS simulations .
- Crystallographic Refinement: Re-analyze X-ray data with Olex2 to detect disorder in the butyl chain .
What strategies mitigate decomposition during long-term storage?
Q. Advanced Research Focus
- Stability Profiling: Accelerated degradation studies under varied pH (3–9) and temperature (4–40°C) to identify labile groups (e.g., ester hydrolysis at pH >7) .
- Lyophilization: Store as a lyophilized powder under argon to prevent oxidation of the imino group .
- Additive Screening: Antioxidants (e.g., BHT at 0.1% w/w) inhibit radical-mediated decomposition .
How can regioselectivity challenges in functionalizing the triazatricyclic core be addressed?
Q. Advanced Research Focus
- Directing Groups: Introduce temporary substituents (e.g., pyridine-2-yl) to steer C–H activation via Pd(II)/Ru(II) catalysts .
- Electrochemical Modulation: Adjust anode potential to favor oxidation at electron-rich positions (e.g., N7 over N9) .
- Steric Maps: Generate Voronoi tessellation models to predict steric hindrance at substitution sites .
What advanced techniques identify biological targets in complex cellular environments?
Q. Advanced Research Focus
- Chemical Proteomics: Use photoaffinity probes (e.g., diazirine tags) for UV crosslinking and pull-down/MS identification .
- Thermal Shift Assays (TSA): Monitor protein melting curves to detect ligand-induced stabilization of targets .
- Cryo-EM: Resolve compound-bound protein structures at <3 Å resolution to map binding pockets .
How can researchers overcome solubility limitations in in vivo studies?
Q. Advanced Research Focus
- Prodrug Design: Synthesize phosphate esters of the carboxylate group for hydrolytic activation in serum .
- Nanoformulation: Encapsulate in PEGylated liposomes (size <100 nm) to enhance bioavailability .
- Co-Solvent Systems: Optimize DMSO/Cremophor EL® mixtures (≤10% v/v) for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
